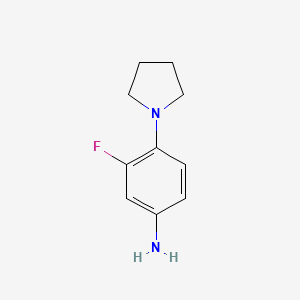

3-Fluoro-4-(pyrrolidin-1-yl)aniline

Beschreibung

Significance of Fluorine in Organic and Medicinal Chemistry Research

The Impact of Fluorination on Molecular Properties and Biological Activity

Fluorine is the most electronegative element, yet it is small in size, with a van der Waals radius similar to that of a hydrogen atom. bldpharm.comscbt.com This combination of properties allows it to act as a "super-hydrogen," exerting powerful electronic effects with minimal steric hindrance. The strategic incorporation of fluorine can significantly influence a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes, such as Cytochrome P450, thereby increasing the drug's half-life and bioavailability. bldpharm.com

Binding Affinity: Fluorine's high electronegativity can alter the electron distribution in a molecule, leading to more potent interactions with biological targets. bldpharm.com It can participate in favorable electrostatic interactions and hydrogen bonds with protein residues, enhancing the binding affinity of a drug candidate to its target enzyme or receptor. nih.govambeed.com

Physicochemical Properties: Fluorination can modulate key physical properties like lipophilicity (fat solubility) and pKa (acidity). alfa-chemistry.comscbt.com While a single fluorine atom can increase lipophilicity, strategically placed multiple fluorine atoms can decrease it. umich.edu Altering the pKa of nearby functional groups can improve a compound's membrane permeability and solubility, which are crucial for absorption and distribution in the body. bldpharm.comscbt.com

Conformational Control: The polarized C-F bond can influence molecular conformation through electrostatic and hyperconjugative effects, which can pre-organize a molecule into a shape that is optimal for binding to its biological target. alfa-chemistry.comscbt.com

| Property Influenced by Fluorination | Effect on Molecule | Reference |

| Metabolic Stability | Increases due to the strength of the C-F bond, blocking metabolic oxidation. | bldpharm.com |

| Binding Affinity | Enhances through electrostatic interactions and hydrogen bonding with targets. | nih.govambeed.com |

| Lipophilicity & pKa | Modulates to improve membrane permeability, solubility, and bioavailability. | alfa-chemistry.combldpharm.comscbt.com |

| Molecular Conformation | Influences molecular shape to favor optimal binding to biological targets. | alfa-chemistry.comscbt.com |

Fluorinated Anilines as Key Intermediates in Pharmaceutical and Agrochemical Synthesis

Given the benefits of fluorination, fluorinated building blocks are essential components in modern chemical synthesis. Fluorinated anilines, in particular, are important intermediates for the preparation of active ingredients in both pharmaceuticals and agrochemicals. Current time information in Kings County, US. Their synthesis is a key step in the production of numerous complex molecules. cookechem.com For example, the drug Vandetanib, used in cancer therapy, contains a 4-bromo-2-fluoroaniline (B1266173) moiety which is critical for its interaction with its target protein. ambeed.com Similarly, the design of novel insect growth regulators has successfully incorporated fluorinated substituents on the aniline (B41778) ring to significantly increase their insecticidal activities. bldpharm.com The aniline structure provides a versatile scaffold that can be readily modified, making fluorinated anilines highly valuable starting materials for creating new therapeutic and agricultural agents. Current time information in Kings County, US.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTAKFXSHAJNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424679 | |

| Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93246-54-9 | |

| Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Importance of the Pyrrolidine Moiety in Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are central to drug discovery. The five-membered nitrogen-containing pyrrolidine (B122466) ring is a particularly prominent scaffold. nih.gov It is a saturated, non-planar ring, which provides three-dimensional structural diversity that is highly sought after in modern drug design to explore pharmacophore space efficiently. nih.gov

Occurrence in Natural Alkaloids and Bioactive Molecules

The pyrrolidine ring is a common structural motif found in a vast array of natural products, especially in alkaloids isolated from plants and microorganisms. nih.govbldpharm.com Alkaloids are naturally occurring chemical compounds that contain basic nitrogen atoms. Notable examples of pyrrolidine-containing natural alkaloids include:

Nicotine: A well-known alkaloid from the tobacco plant with antioxidant and anti-inflammatory properties. nih.gov

Anisomycin: An antibiotic produced by Streptomyces species that acts as a protein synthesis inhibitor and possesses antifungal and antineoplastic properties.

Hygrin and Cuscohygrin: Alkaloids isolated from the leaves of the coca shrub.

Aegyptolidine A and B: Bioactive pyrrolidine alkaloids isolated from the fungus Aspergillus aegyptiacus.

The prevalence of the pyrrolidine scaffold in these and many other biologically active natural products highlights its evolutionary selection as a privileged structure for interacting with biological systems. nih.govbldpharm.com

Diverse Biological Activities of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold has been leveraged by medicinal chemists to develop synthetic compounds with a wide spectrum of pharmacological activities. The ability to easily introduce various substituents onto the pyrrolidine ring allows for the fine-tuning of a molecule's biological profile. nih.gov Research has shown that pyrrolidine derivatives exhibit a remarkable range of biological effects, including:

Anticancer nih.gov

Antimicrobial (antibacterial and antifungal)

Antiviral

Anti-inflammatory

Anticonvulsant

Enzyme inhibition (e.g., cholinesterase, carbonic anhydrase)

This broad utility makes the pyrrolidine ring a key building block in the development of new therapeutic agents for numerous diseases.

| Biological Activity of Pyrrolidine Derivatives | Reference |

| Anticancer | nih.gov |

| Antimicrobial | |

| Antiviral | |

| Anti-inflammatory | |

| Anticonvulsant | |

| Enzyme Inhibition |

Contextualization of 3 Fluoro 4 Pyrrolidin 1 Yl Aniline Within Advanced Chemical Research

Rationale for Investigating this Specific Fluorinated Pyrrolidinyl Aniline

The compound this compound represents a strategic convergence of the beneficial attributes of both fluorinated anilines and pyrrolidine derivatives. Its investigation is driven by its potential as a highly valuable intermediate in the synthesis of targeted, high-value chemical entities.

Key Research Findings and Applications:

Synthetic Building Block: this compound serves as a crucial precursor in organic synthesis. A common synthetic route to this compound involves the nucleophilic substitution of a fluorine atom in 1,2-difluoro-4-nitrobenzene with pyrrolidine, followed by the reduction of the nitro group to an amine. A similar, well-documented synthesis is used for 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic Linezolid. researchgate.net This established synthetic pathway highlights the compound's accessibility and utility for creating more complex derivatives.

Medicinal Chemistry Intermediate: The molecular architecture of this compound makes it an attractive starting point for the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Many potent kinase inhibitors feature a substituted aniline core. For instance, structures analogous to this compound, such as 4-(pyrrolidin-1-ylsulfonyl)aniline, have been successfully incorporated into inhibitors of the FLT3 kinase, a target in acute myeloid leukemia. nih.gov The specific combination of the fluoro and pyrrolidinyl groups in this compound provides a unique scaffold for designing selective and potent therapeutic agents.

The table below summarizes the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃FN₂ |

| Molecular Weight | 180.22 g/mol |

| CAS Number | 93246-54-9 |

| Appearance | Varies (often a solid) |

| Canonical SMILES | C1CN(CCC1)C2=C(C=C(C=C2)N)F |

Compound Names Mentioned

Established Synthetic Routes for this compound

The primary and most direct route to synthesizing this compound involves the reduction of a nitro-group-containing precursor. This method is a cornerstone in the synthesis of many anilines due to the relative ease of introducing a nitro group to an aromatic ring and its subsequent reliable conversion to an amino group.

Reduction of Nitro Precursors to Aniline

The conversion of a nitro aromatic compound to its corresponding aniline is a fundamental transformation in organic synthesis. For this compound, the immediate precursor is typically 1-(2-fluoro-4-nitrophenyl)pyrrolidine. The reduction of the nitro group in this precursor yields the final product.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source.

For the synthesis of this compound, catalytic hydrogenation of 1-(2-fluoro-4-nitrophenyl)pyrrolidine is performed using palladium on carbon (Pd/C) as the catalyst. The reaction is carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The process is generally clean and high-yielding.

A similar approach is seen in the reduction of other substituted nitroaromatics. For instance, the hydrogenation of chloronitrobenzenes to chloroanilines is a well-studied process. researchgate.net The choice of catalyst can be crucial in preventing side reactions, such as dehalogenation. For example, platinum-based catalysts modified with iron have shown high selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline, suppressing the hydrodechlorination side reaction. researchgate.netrsc.org While the fluorine atom in the precursor to this compound is generally less susceptible to hydrogenolysis than chlorine, careful selection of reaction conditions and catalyst remains important for optimal results.

Synthetic Approaches to Fluorinated Anilines

The synthesis of fluorinated anilines, which are important intermediates in the pharmaceutical and agrochemical industries, can be achieved through various routes. google.com These methods often involve either the introduction of a fluorine atom onto a pre-existing aromatic ring or the construction of the aromatic ring with the fluorine atom already in place.

Nitration of Fluorinated Aromatics and Subsequent Reduction

A common strategy for preparing fluorinated anilines is the nitration of a fluorinated aromatic compound, followed by the reduction of the resulting nitro compound. google.com For example, 4-fluoroaniline can be synthesized by the nitration of fluorobenzene to produce 1-fluoro-4-nitrobenzene, which is then reduced to the aniline. google.comwikipedia.org

However, a significant drawback of this method is that the nitration of fluorinated aromatics can sometimes lead to a mixture of isomers, which may require separation. The regioselectivity of the nitration is directed by the electronic properties of the fluorine substituent and any other groups present on the aromatic ring.

Halogen Exchange Reactions (Halex) on Chloronitrobenzenes Followed by Hydrogenation

The Halogen Exchange (Halex) reaction is a powerful industrial method for the synthesis of fluoroaromatics. wikipedia.org This process involves the displacement of a chlorine atom on an aromatic ring with a fluoride ion, typically using an alkali metal fluoride like potassium fluoride (KF) at high temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. wikipedia.org

The Halex reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the chlorine atom. google.comwikipedia.org For instance, 2,4-difluoroaniline can be prepared from 2,4-dichloronitrobenzene through a Halex reaction to give 1,3-difluoro-4-nitrobenzene, which is subsequently hydrogenated. google.com This approach provides a route to various fluoroanilines by first performing the halogen exchange on a suitable chloronitrobenzene precursor and then reducing the nitro group. wikipedia.org

| Starting Material | Product of Halex Reaction | Final Product after Hydrogenation |

| 2-Nitrochlorobenzene | 2-Fluoronitrobenzene | 2-Fluoroaniline |

| 4-Nitrochlorobenzene | 1-Fluoro-4-nitrobenzene | 4-Fluoroaniline |

| 1,2-Dichloronitrobenzene | 1-Chloro-2-fluoro-5-nitrobenzene | 5-Chloro-2-fluoroaniline |

| 1,4-Dichloronitrobenzene | 1-Chloro-4-fluoro-3-nitrobenzene | 3-Chloro-4-fluoroaniline |

| 1-Chloro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene | 1-Fluoro-2,4-diaminobenzene |

Synthetic Approaches to Pyrrolidine Derivatives

N-aryl-substituted pyrrolidines are significant structural motifs found in many biologically active compounds and pharmaceuticals. nih.gov Their synthesis has been the subject of extensive research, leading to a variety of effective methods.

One of the most efficient and widely used methods for constructing N-aryl-substituted pyrrolidines is through reductive amination. nih.gov This reaction typically involves the condensation of a dicarbonyl compound with an aniline to form a C=N intermediate, which is then reduced to the corresponding C-N bond. nih.gov A practical approach utilizes the reductive amination of diketones with anilines, catalyzed by an iridium complex with formic acid as the hydrogen source, to produce N-aryl-substituted pyrrolidines in good to excellent yields. nih.govresearchgate.net This method has been shown to be scalable and can be performed in water, highlighting its potential for practical applications in organic synthesis. nih.gov

Another established route is the amination of aromatic amines with dihalogenated compounds. nih.gov For instance, primary amines can undergo N-heterocyclization with dihalides to form N-azacycloalkanes. nih.gov Palladium-catalyzed reactions of γ-(N-acylamino)alkenes or γ-(N-Boc-amino)alkenes with aryl bromides also provide a pathway to N-acyl- and N-Boc-protected pyrrolidines with high diastereoselectivity. organic-chemistry.org

Furthermore, multicomponent reactions offer an efficient way to synthesize highly substituted pyrrolidine derivatives. For example, the reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate in glacial acetic acid can produce 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org These intermediates can then be further functionalized.

The table below summarizes some of the key synthetic strategies for preparing pyrrolidine derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Reductive Amination | Diketones, Anilines | Iridium complex, Formic acid | N-Aryl-substituted pyrrolidines |

| N-Heterocyclization | Primary Amines, Dihalides | - | N-Azacycloalkanes |

| Palladium-catalyzed Cyclization | γ-(N-acylamino)alkenes, Aryl bromides | Palladium catalyst | N-Acyl-pyrrolidines |

| Multicomponent Reaction | Aromatic aldehydes, Anilines, Ethyl 2,4-dioxovalerate | Acetic acid | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones |

Cyclization of Acyclic Precursors

The formation of the pyrrolidine ring is a fundamental step in the synthesis of this compound. One established method involves the cyclization of acyclic precursors. These reactions typically proceed via intramolecular nucleophilic attack to form the five-membered ring.

A notable strategy is the reductive amination/cyclization of levulinic acid, which can be selectively catalyzed to produce either pyrrolidones or pyrrolidines. rsc.org For instance, using RuCl₃ as a catalyst with phenylsilane as a reducing agent at 45°C selectively yields pyrrolidines. rsc.org While this specific example starts from levulinic acid, the principle of intramolecular reductive amination of a suitably functionalized acyclic amine precursor is a viable route to the pyrrolidine core.

Another approach involves the iodine-mediated cyclization of unsaturated amines. An operationally simple method utilizes molecular iodine (I₂) as the sole oxidant under transition-metal-free conditions for the direct δ-amination of sp³ C-H bonds, providing an efficient pathway to pyrrolidines from accessible substrates. organic-chemistry.org Furthermore, a metal-free approach for the anti-Markovnikov hydroamination of unsaturated amines can be achieved through visible light irradiation in the presence of a photoredox catalyst and a hydrogen atom donor, yielding pyrrolidines with complete regiocontrol. organic-chemistry.org

These cyclization strategies are summarized in the table below:

| Cyclization Strategy | Catalyst/Reagent | Key Features |

| Reductive Amination/Cyclization | RuCl₃ / Phenylsilane | Selective formation of pyrrolidines from keto-acid precursors. rsc.org |

| Iodine-Mediated δ-Amination | Molecular Iodine (I₂) | Transition-metal-free C-H amination for pyrrolidine synthesis. organic-chemistry.org |

| Photocatalytic Hydroamination | Acridinium Salt / Thiophenol | Metal-free, visible-light-induced anti-Markovnikov cyclization. organic-chemistry.org |

Multicomponent Reactions for Pyrrolidine Core Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. researchgate.netresearchgate.net Several MCRs are applicable to the synthesis of the pyrrolidine scaffold.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acetamido carboxamides. mdpi.com These products can serve as versatile precursors for further transformations into substituted pyrrolidines.

Another relevant MCR is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While this reaction produces quinolines, its principles of forming new rings through a cascade of reactions can be adapted. For instance, a multicomponent approach for the synthesis of brequinar, a pharmaceutical agent, utilizes 4-fluoroaniline as a starting material, demonstrating the incorporation of fluorinated anilines in MCRs. nih.gov

A highly diastereoselective synthesis of substituted pyrrolidines can be achieved through a one-pot multicomponent reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, catalyzed by TiCl₄. nih.gov This method allows for the construction of up to three stereogenic centers in a single operation. nih.gov

The following table highlights some MCRs applicable to pyrrolidine synthesis:

| Multicomponent Reaction | Components | Product Type |

| Ugi-4CR | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acetamido Carboxamides (pyrrolidine precursors) mdpi.com |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinolines (demonstrates use of substituted anilines) nih.gov |

| TiCl₄-Catalyzed MCR | Phenyldihydrofuran, N-Tosyl Imino Ester, Silane | Highly Substituted Pyrrolidines nih.gov |

Stereoselective Synthesis Methods for Pyrrolidine Derivatives

The synthesis of specific stereoisomers of this compound requires stereoselective methods for constructing the pyrrolidine ring. A variety of such methods have been developed.

One approach involves the use of chiral organocatalysts. For example, prolinamide-derived catalysts have been shown to be effective in promoting direct asymmetric aldol reactions, which can be a key step in building chiral acyclic precursors for subsequent cyclization. ucsb.edu The stereochemical outcome is controlled by the chiral catalyst, leading to the formation of enantiomerically enriched products.

Catalytic asymmetric hydrogenation is another powerful tool. A highly efficient and stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic involved the asymmetric hydrogenation of a β-keto amide using a chiral DM-SEGPHOS-Ru(II) complex, affording the corresponding β-hydroxy amide with high diastereoselectivity and enantioselectivity. elsevier.com This hydroxy amide can then be further manipulated to form the chiral pyrrolidine ring.

A stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a component of several bioactive compounds, highlights the use of a one-pot reduction and regioselective cyclization of an azidoditosyl derivative as the key step. nih.gov This strategy demonstrates the power of substrate control in dictating the stereochemical outcome of the cyclization.

Key stereoselective methods are summarized below:

| Stereoselective Method | Key Transformation | Chiral Source |

| Organocatalysis | Asymmetric Aldol Reaction | Chiral Prolinamide Catalysts ucsb.edu |

| Asymmetric Hydrogenation | Reduction of β-Keto Amide | Chiral DM-SEGPHOS-Ru(II) Complex elsevier.com |

| Substrate-Controlled Cyclization | Reductive Cyclization of Azido-ditosylate | Chiral Starting Material nih.gov |

Novel and Advanced Synthetic Strategies for this compound Analogues

Catalyst-Based Approaches for C-N and C-H Bond Activation

The formation of the C-N bond between the fluoroaniline ring and the pyrrolidine nitrogen is a crucial step. Modern catalytic methods, particularly those involving C-N and C-H bond activation, offer efficient and direct routes.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of anilines and their derivatives. researchgate.netresearchgate.net These reactions can couple pyrrolidine with a suitably activated 3-fluoro-4-haloaniline derivative. The choice of ligand on the palladium catalyst is crucial to avoid side reactions, such as the diarylation of primary amines. researchgate.net

Copper-catalyzed coupling reactions also provide a valuable alternative. An Ullmann-type coupling of trifluoroethylamine with (hetero)aromatic bromides has been developed using a Cu₂O catalyst, demonstrating the feasibility of coupling fluorinated amines with aryl halides. masterorganicchemistry.com

More advanced strategies involve the direct C-H amination of arenes. An iron-catalyzed C-H bond amination has been reported for the direct synthesis of primary anilines, offering a more atom-economical approach by avoiding the need for pre-functionalized aryl halides. rsc.org

| Catalytic Approach | Catalyst System | Bond Formed |

| Buchwald-Hartwig Amination | Palladium / Ligand | Aryl C-N researchgate.netresearchgate.net |

| Ullmann Coupling | Copper(I) Oxide | Aryl C-N masterorganicchemistry.com |

| C-H Amination | Iron(II) Sulfate | Aryl C-N (from C-H) rsc.org |

Metal-Free and Lewis Acid-Mediated Cascade Reactions

To avoid the use of transition metals, metal-free and Lewis acid-mediated reactions have gained increasing attention.

A metal-free method for the direct anti-Markovnikov hydroamination of unsaturated amines can be achieved using visible light and an organic photoredox catalyst. organic-chemistry.org This allows for the formation of the pyrrolidine ring without the need for a metal catalyst. Stereoselective syntheses of pyrrolidines have also been achieved through a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org

| Reaction Type | Catalyst/Promoter | Key Feature |

| Photocatalytic Hydroamination | Organic Photoredox Catalyst | Metal-free pyrrolidine synthesis. organic-chemistry.org |

| Reductive Hydroamination Cascade | Lewis Acid | Metal-free, stereoselective pyrrolidine synthesis. organic-chemistry.org |

| Friedel-Crafts/Annulation | AgOTf or Cu(OAc)₂·H₂O | Lewis acid-catalyzed reactions of anilines. |

Reductive Amination Strategies for Aryl Amines

Reductive amination is a highly versatile and reliable method for forming C-N bonds and is a key strategy for synthesizing this compound. This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ.

A common approach would involve the reaction of 3-fluoroaniline with a suitable pyrrolidine precursor containing a carbonyl group, such as a protected 4-oxopyrrolidine. The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the carbonyl group.

The direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines has been demonstrated, highlighting the applicability of this method to complex aromatic amines. Furthermore, intramolecular reductive aminations can be employed to form the pyrrolidine ring itself from an acyclic amino-aldehyde or amino-ketone.

| Reductive Amination Aspect | Reagents/Conditions | Significance |

| Selective Reducing Agents | NaBH₃CN, NaBH(OAc)₃ | Allows for one-pot reactions by selectively reducing the imine/iminium ion. |

| Substrate Scope | Functionalized Aldehydes and Aryl Amines | Applicable to complex and functionalized starting materials. |

| Intermolecular vs. Intramolecular | Amine + Carbonyl vs. Amino-carbonyl | Can be used to form the C-N bond to the ring or to form the pyrrolidine ring itself. |

Visible Light-Catalyzed Fluoroalkylation Reactions for Aniline Derivatives

The introduction of fluoroalkyl groups into aniline derivatives is a significant area of research, largely due to the unique properties these moieties impart to the parent molecule. Visible light-catalyzed reactions have emerged as a powerful and mild approach for these transformations. conicet.gov.arconicet.gov.ar This method capitalizes on the electron-rich nature of aminoaromatic compounds and the electrophilic character of fluoroalkyl radicals. conicet.gov.arresearchgate.net

Various photocatalytic systems have been developed to facilitate these reactions. These systems often employ transition metal complexes, such as those of iridium (Ir) and ruthenium (Ru), or organic dyes like Rose Bengal and Eosin Y. conicet.gov.arconicet.gov.ar The process is initiated by the excitation of the photocatalyst by visible light, which can range from the blue to the red region of the spectrum. conicet.gov.arconicet.gov.ar This excited photocatalyst then promotes the formation of fluoroalkyl radicals from a variety of sources, including fluoroalkyl halides, Togni's reagents, and Umemoto's reagents. conicet.gov.arconicet.gov.ar

One notable example is the use of an Eosin Y/Cu dual catalytic system for the ortho-C−H trifluoromethylation of aniline derivatives. mdpi.com In this system, the trifluoromethyl radical is generated and then captured by a Cu(II) species, leading to the formation of the desired product. mdpi.com Another approach, developed by the Postigo group, utilizes Rose Bengal as an organophotocatalyst for the perfluoroalkylation of aniline derivatives with perfluoroalkyl iodides in the presence of cesium carbonate. mdpi.com

The versatility of this methodology allows for the fluoroalkylation of a wide range of aniline substrates, including those with both electron-donating and electron-withdrawing groups, often achieving good to excellent yields. conicet.gov.ar For instance, visible-light-induced, iridium-catalyzed reactions have shown high regioselectivity for the para-C–H difluoroalkylation of aniline derivatives under mild conditions. quora.com

Detailed research findings on visible light-catalyzed fluoroalkylation of aniline derivatives are summarized in the table below.

| Photocatalyst | Fluoroalkyl Source | Additive/Co-catalyst | Solvent | Light Source | Substrate Scope | Ref. |

| Ir(ppy)₃ | Togni's reagent | - | DMF | Blue LED | Electron-donating & withdrawing groups | conicet.gov.ar |

| Rose Bengal | Perfluoroalkyl iodides | Cs₂CO₃ | MeCN | Compact Fluorescent Lamp | Aniline, N-methylaniline, N,N-dimethylaniline | conicet.gov.ar |

| Eosin Y | CF₃SO₂Na | Cu(II) / (NH₄)₂S₂O₈ | - | Visible Light | Aniline derivatives | mdpi.com |

| Iridium complex | - | - | - | Visible Light | Aniline derivatives, bioactive compounds | quora.com |

Exploration of Stereoselective Syntheses of Fluorinated Pyrrolidine Anilines

The synthesis of specific stereoisomers of fluorinated pyrrolidine anilines is a complex challenge that requires precise control over the formation of chiral centers. While direct stereoselective methods for this compound are not extensively documented, the principles can be extrapolated from the synthesis of related chiral fluorinated and pyrrolidine-containing molecules.

One key strategy involves the catalytic asymmetric hydrogenation of a suitable precursor. For example, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, employed a chiral DM-SEGPHOS-Ru(II) complex. nih.gov This catalyst facilitated a highly stereoselective hydrogenation to create a β-hydroxy amide with excellent diastereomeric and enantiomeric excess (de 98%, ee >99%) after recrystallization. nih.gov A subsequent Sₙ2 substitution reaction proceeded with inversion of configuration to yield the desired diamine. nih.gov This type of approach could potentially be adapted to set the stereochemistry of the pyrrolidine ring in a precursor to this compound.

Another avenue of exploration is the use of small fluorinated building blocks. nih.gov Synthesizing fluorinated heterocycles like pyrimidines and pyrazoles can be achieved under mild conditions using precursors such as potassium 2-cyano-2-fluoroethenolate. nih.gov This strategy avoids the often difficult regioselective fluorination at a later stage of the synthesis. nih.gov For a molecule like this compound, a synthetic route could be envisioned that starts with a pre-fluorinated aniline or a precursor that can be cyclized to form the fluorinated aromatic core, followed by the introduction of the chiral pyrrolidine moiety.

Furthermore, late-stage C-H functionalization presents a modern approach to introduce fluorine. acs.org The combination of C-H bond fluorination followed by a nucleophilic aromatic substitution (SₙAr) of the newly installed fluoride has proven effective for functionalizing pyridines and diazines. acs.org Applying this to an aniline derivative bearing a chiral pyrrolidine could be a viable, albeit challenging, route to the target molecule, where the stereocenter is established before the fluorination step.

The development of a truly stereoselective synthesis for this compound would likely involve a multi-step sequence, leveraging asymmetric catalysis to establish the stereochemistry of the pyrrolidine ring and employing either a fluorinated starting material or a late-stage fluorination technique.

Advanced Spectroscopic Techniques for Elucidation

Modern analytical chemistry offers a powerful arsenal of spectroscopic tools for the unambiguous identification and characterization of novel chemical entities. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, as well as the presence of a fluorine atom, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

NMR spectroscopy is a cornerstone technique in organic chemistry, providing unparalleled insight into the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR allows for the mapping of the chemical environment of each proton, carbon, and fluorine atom within the this compound structure.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons and the protons of the pyrrolidine ring. The aromatic region typically displays complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the pyrrolidine ring usually appear as multiplets in the aliphatic region of the spectrum. The integration of these signals provides a quantitative measure of the number of protons in each environment.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 6.0 - 7.5 | m | - |

| Pyrrolidine-H (α to N) | 3.0 - 3.5 | m | - |

| Pyrrolidine-H (β to N) | 1.8 - 2.2 | m | - |

| Amine-H (NH₂) | 3.5 - 4.5 | br s | - |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. "m" denotes a multiplet and "br s" denotes a broad singlet. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectrum of fluorinated compounds. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino and pyrrolidinyl groups and the electron-withdrawing fluorine atom.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-F | 150 - 160 | ~240 (¹JCF) |

| C-N (aromatic) | 140 - 150 | - |

| C-NH₂ | 135 - 145 | - |

| Aromatic CH | 100 - 130 | 5-25 (²⁻⁴JCF) |

| Pyrrolidine C (α to N) | 45 - 55 | - |

| Pyrrolidine C (β to N) | 20 - 30 | - |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. |

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful in confirming the presence and position of the fluorine substituent on the aromatic ring.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the parent ion, allowing for the determination of the elemental formula of this compound. This is a definitive method for confirming the molecular formula of the compound. For this compound (C₁₀H₁₃FN₂), the expected exact mass can be calculated and compared to the experimentally determined value.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| [M+H]⁺ | 181.1135 | 181.1139 | rsc.org |

This close agreement between the calculated and found mass provides strong evidence for the chemical formula C₁₀H₁₃FN₂.

Mass Spectrometry (MS) Analysis

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a specific crystal structure determination for this compound has not been reported. However, analysis of related structures allows for a prediction of its likely solid-state conformation and packing.

The conformation of this compound would be determined by the rotational freedom around the C(aromatic)-N(pyrrolidine) bond and the puckering of the pyrrolidine ring. The dihedral angle between the plane of the benzene (B151609) ring and the pyrrolidine ring is a key conformational parameter. In similar structures, this angle can vary, influencing the degree of conjugation between the nitrogen lone pair and the aromatic π-system. The pyrrolidine ring itself is not planar and typically adopts an envelope or twisted conformation.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating the properties of molecules like this compound, especially when experimental data is limited.

DFT calculations could be employed to predict the optimized geometry, vibrational frequencies (IR spectrum), and electronic properties (UV-Vis spectrum) of this compound. Such calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT can be used to calculate the energies of different conformers, helping to identify the most stable arrangement of the molecule. The calculated vibrational frequencies could be compared with experimental IR data to aid in the assignment of spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum and understand the nature of the electronic transitions.

Density Functional Theory (DFT) Calculations

Optimized Molecular Structures and Conformations

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular structure. This involves calculating the potential energy of the molecule for different atomic arrangements and finding the geometry with the lowest energy.

For this compound, this process would reveal key structural parameters. The analysis would likely focus on the planarity of the aniline ring and the orientation of the pyrrolidine ring relative to it. The puckering of the five-membered pyrrolidine ring would also be a key conformational feature. The bond lengths, bond angles, and dihedral angles of the optimized structure would be determined.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-F | ~1.35 |

| C-N (aniline) | ~1.40 | |

| C-N (pyrrolidine) | ~1.38 | |

| N-H | ~1.01 | |

| Bond Angles (°) | C-C-F | ~119 |

| C-C-N (aniline) | ~121 | |

| C-N-C (pyrrolidine) | ~109 | |

| Dihedral Angles (°) | C-C-N-C (pyrrolidine) | Variable, depending on conformation |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. An MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would be expected to show regions of negative potential (electron-rich areas) and positive potential (electron-poor areas). The electronegative fluorine atom and the nitrogen atom of the amino group would likely be associated with regions of negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential, indicating their potential for acting as hydrogen bond donors.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Region | Atom(s) | Predicted Electrostatic Potential | Predicted Reactivity |

| Negative (Red/Yellow) | Fluorine, Nitrogen (amino & pyrrolidine) | High electron density | Susceptible to electrophilic attack |

| Positive (Blue) | Amino hydrogens | Low electron density | Potential for hydrogen bond donation |

| Neutral (Green) | Carbon atoms of the aromatic ring | Intermediate electron density | Less reactive sites |

Note: The color-coding is a standard representation in MEP maps.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.

For this compound, the HOMO would likely be localized on the electron-rich aniline ring and the nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, particularly near the electron-withdrawing fluorine atom.

Table 3: Predicted Frontier Molecular Orbital (FMO) Properties of this compound

| Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Aniline ring, Nitrogen atoms | Site of electron donation (nucleophilicity) |

| LUMO | Aromatic ring, near Fluorine atom | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability and reactivity |

Prediction of Spectroscopic Data

Computational methods can also be used to predict various spectroscopic data, which can then be compared with experimental results for validation.

For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The predicted vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the different functional groups. The predicted chemical shifts in the NMR spectra would provide information about the chemical environment of each proton and carbon atom. The predicted electronic transitions in the UV-Vis spectrum would offer insights into the molecule's electronic structure.

Studies on Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and halogen bonding, play a critical role in determining the supramolecular structure and properties of molecules in the solid state and in solution.

In the case of this compound, the presence of the amino group (N-H) and the fluorine atom allows for the possibility of intermolecular hydrogen bonding (N-H···F or N-H···N). The fluorine atom could also potentially participate in halogen bonding, acting as a halogen bond acceptor. A computational study would investigate the geometries and energies of these interactions to understand their strength and influence on the molecular packing. A crystallographic study of a related compound, 2-(3,3,4,4-Tetra-fluoro-pyrrolidin-1-yl)aniline, revealed the presence of intermolecular N-H···F hydrogen bonds in its crystal packing.

Reactivity and Derivatization of 3 Fluoro 4 Pyrrolidin 1 Yl Aniline

Reactions at the Aniline (B41778) Nitrogen

The exocyclic primary amino group is the principal site of reactivity in 3-Fluoro-4-(pyrrolidin-1-yl)aniline. Its nucleophilicity allows it to readily participate in a variety of bond-forming reactions, making it a key building block in the synthesis of more complex molecules.

Acylation and Amidation Reactions

The primary amine of this compound can be readily acylated to form the corresponding amides. This reaction is fundamental in organic synthesis, often utilized to introduce an acyl group which can alter the compound's chemical properties or serve as a protecting group. A common method involves the reaction of the aniline with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base or in a suitable solvent.

For instance, the reaction with acetic anhydride leads to the formation of an acetamide (B32628) derivative. This transformation is a standard procedure for converting anilines to their corresponding N-phenylacetamides.

Table 1: Example of Acylation Reaction

| Reactant | Reagent | Product | Conditions | Yield |

| This compound | Acetic Anhydride | N-[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]acetamide | Pyridine, Room Temp. | High |

Sulfonylation Reactions

Sulfonylation of the aniline nitrogen leads to the formation of sulfonamides. This functional group is a key component in many pharmaceutical compounds. The reaction typically involves treating the aniline with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting N-arylsulfonamides are generally stable crystalline solids.

Table 2: Example of Sulfonylation Reaction

| Reactant | Reagent | Product | Conditions |

| This compound | Benzenesulfonyl Chloride | N-[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide | Pyridine, Room Temp. |

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the N-alkylation of the aniline. orgsyn.org This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the aniline with a ketone or aldehyde, which is then reduced in situ to the corresponding secondary amine. orgsyn.orgsigmaaldrich.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they are mild enough not to reduce the carbonyl starting material but will readily reduce the intermediate imine. orgsyn.org This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.

Table 3: Representative Reductive Amination Reaction

| Reactant (Analog) | Reagent 1 | Reagent 2 | Product |

| 4-Fluoroaniline | Cyclobutanone (B123998) | Sodium Triacetoxyborohydride (NaBH(OAc)3) | N-Cyclobutyl-4-fluoroaniline |

Formation of Thiourea (B124793) Derivatives

The primary amine of this compound can react with isothiocyanates to yield N,N'-disubstituted thiourea derivatives. researchgate.net Thioureas are versatile intermediates in the synthesis of various heterocyclic compounds and are present in many biologically active molecules. nih.govresearchgate.net The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isothiocyanate group. researchgate.net This addition reaction is typically straightforward and can be carried out by mixing the reactants in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) at room temperature or with gentle heating.

Table 4: Example of Thiourea Formation

| Reactant | Reagent | Product | Conditions |

| This compound | Phenyl isothiocyanate | 1-[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]-3-phenylthiourea | Ethanol, Reflux |

Cyanomethylation

N-Cyanomethylation involves the introduction of a cyanomethyl (–CH2CN) group onto the aniline nitrogen. This moiety is a valuable synthetic precursor, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. While specific literature on the cyanomethylation of this compound is limited, a general method involves the reaction of an aniline with chloroacetonitrile (B46850) (ClCH2CN) in the presence of a base such as sodium carbonate or potassium carbonate. The base facilitates the deprotonation of the aniline, increasing its nucleophilicity for the substitution reaction on the electrophilic carbon of chloroacetonitrile.

Table 5: Plausible Cyanomethylation Reaction

| Reactant | Reagent | Product | Conditions |

| This compound | Chloroacetonitrile | 2-{[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]amino}acetonitrile | K2CO3, Acetonitrile, Reflux |

Reactions Involving the Pyrrolidine (B122466) Nitrogen

As a result, the pyrrolidine nitrogen is substantially less nucleophilic than the exocyclic primary aniline nitrogen. Under typical conditions for reactions such as acylation, sulfonylation, or alkylation, the primary amino group will react preferentially. Selective derivatization at the pyrrolidine nitrogen would require a multi-step synthetic strategy, likely involving initial protection of the highly reactive primary aniline group, followed by reaction at the pyrrolidine nitrogen under more forcing conditions, and subsequent deprotection. There are no common one-step derivatization reactions that selectively target the pyrrolidine nitrogen in the presence of the unprotected aniline functionality.

N-Alkylation and N-Acylation

The primary amino group of this compound is a key site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often as a preliminary step in the synthesis of more complex structures.

N-Alkylation of anilines can be achieved using various alkylating agents such as alkyl halides or sulfates. While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, the general reactivity of anilines suggests that this reaction would proceed under standard conditions. psu.eduresearchgate.net The primary challenge in the N-alkylation of anilines is often controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu The use of ionic liquids as solvents has been shown to minimize over-alkylation in some cases. psu.edu

N-Acylation is a more readily controlled reaction and is widely used to introduce an acyl group onto the nitrogen atom of the primary amine. This is typically accomplished using acylating agents like acid chlorides or acid anhydrides in the presence of a base. The resulting amide is generally more stable and less prone to oxidation than the parent amine. This acylation step is also a common strategy to protect the amino group during subsequent reactions. The acylation of pyrrolidine-2,4-diones, for instance, can be achieved with acid chlorides in the presence of a Lewis acid like boron trifluoride-diethyl ether. researchgate.net Polymer-supported N-acylation methods have also been developed, which are particularly useful in combinatorial chemistry. mdpi.com

| Reaction Type | Reagents | Product Type | Key Considerations |

| N-Alkylation | Alkyl halides, Alkyl sulfates | Secondary or Tertiary Amine | Control of over-alkylation |

| N-Acylation | Acid chlorides, Acid anhydrides | Amide | Protection of the amino group, increased stability |

Reactions on the Fluorinated Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic effects of the substituents: the strongly activating amino and pyrrolidinyl groups, and the deactivating but ortho-, para-directing fluorine atom.

Electrophilic Aromatic Substitution Patterns (Directed by Substituents)

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the combined directing effects of the substituents on the aromatic ring. The amino group (-NH2) and the pyrrolidin-1-yl group are potent activating groups and are ortho-, para-directors. ambeed.com The fluorine atom, while deactivating due to its high electronegativity, also directs incoming electrophiles to the ortho and para positions. organic-chemistry.org

Given the substitution pattern of this compound, the positions ortho and para to the strongly activating amino and pyrrolidinyl groups are the most nucleophilic. The fluorine atom at position 3 and the pyrrolidinyl group at position 4 will direct incoming electrophiles to positions 2, 5, and 6. The amino group at position 1 will direct to positions 2 and 6. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino and pyrrolidinyl groups, which are positions 2 and 5. Steric hindrance may influence the regioselectivity between these two positions. In reactions of substituted anilines with strong electrophiles, substitution typically occurs at the position para to the amino group, unless that position is blocked. bldpharm.com

Nucleophilic Aromatic Substitution (SNAr) Reactions (Influence of Fluorine)

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. wikipedia.org The fluorine atom in this compound can potentially act as a leaving group in SNAr reactions. The rate of SNAr reactions is often dependent on the electronegativity of the leaving group, with fluorine being a good leaving group in many cases. acs.orgwiley.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wiley.com

For an SNAr reaction to occur on this compound, the ring would need to be further activated by the introduction of strong electron-withdrawing groups, typically positioned ortho or para to the fluorine leaving group. mdpi.com Without such activation, the electron-donating nature of the amino and pyrrolidinyl groups would make the ring less susceptible to nucleophilic attack. However, in appropriately substituted derivatives, the fluorine atom could be displaced by a variety of nucleophiles. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The halogenated aromatic ring of derivatives of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an aryl halide. organic-chemistry.orgnih.gov A bromo- or iodo- derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl substituents onto the aromatic ring. acs.orgnih.gov These reactions are typically catalyzed by a palladium complex with phosphine (B1218219) ligands and require a base. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.orglibretexts.org This reaction could be employed to couple this compound with various aryl or heteroaryl halides, or conversely, a halogenated derivative of the aniline could be coupled with another amine. acs.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be tailored to the specific substrates. wikipedia.orglibretexts.org

| Coupling Reaction | Reactants | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl Halide + Organoboron | C-C | Pd catalyst, Phosphine ligand, Base |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Pd catalyst, Phosphine ligand, Base |

Formation of Heterocyclic Ring Systems Incorporating this compound

The presence of the primary amino group ortho to a potential reaction site on the aromatic ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems.

Synthesis of Fused Rings (e.g., Benzo[d]thiazoles)

A prominent example of the formation of a fused heterocyclic system from an aniline derivative is the synthesis of benzothiazoles. The reaction of an ortho-substituted aniline with a source of a thiocarbonyl group can lead to the formation of a benzothiazole (B30560) ring. For instance, the reaction of a 4-substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine can yield a 2-aminobenzothiazole. libretexts.org A similar strategy has been employed for the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole from 3-chloro-4-fluoroaniline. nih.govresearchgate.net

Following this precedent, this compound could be reacted with potassium thiocyanate and bromine in a suitable solvent like glacial acetic acid to yield 2-amino-6-fluoro-7-(pyrrolidin-1-yl)benzothiazole. This reaction involves the in-situ formation of a thiourea derivative, which then undergoes an oxidative cyclization to form the fused benzothiazole ring system. libretexts.org

Synthesis of Other Biologically Relevant Scaffolds

The utility of this compound as a building block is prominently demonstrated in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are often implicated in diseases like cancer when their function is dysregulated. nih.gov Consequently, the development of small molecules that can inhibit specific kinases is a major focus of pharmaceutical research. nih.govresearchgate.net

One of the most significant applications of this compound is as a key intermediate in the synthesis of Ceritinib . Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of certain types of non-small cell lung cancer. nih.gov The synthesis of the core structure of Ceritinib involves the reaction of this compound with a substituted pyrimidine (B1678525) derivative, typically a di- or tri-chlorinated pyrimidine. nih.govnih.gov

In a representative synthetic route, this compound is reacted with a 2,4-dichloropyrimidine (B19661) derivative. The aniline nitrogen of this compound acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring to form a new carbon-nitrogen bond. This reaction is a cornerstone in constructing the 2,4-diaminopyrimidine (B92962) scaffold that is central to the structure of many kinase inhibitors. mdpi.com The fluorine atom on the aniline ring influences the reactivity and electronic properties of the molecule, while the pyrrolidine group can contribute to the binding affinity and pharmacokinetic properties of the final drug molecule.

The general reaction scheme involves the nucleophilic aromatic substitution where the aniline derivative attacks the electron-deficient pyrimidine ring. This reaction is often carried out in a suitable solvent and may be facilitated by a base.

The versatility of the pyrimidine scaffold allows for further modifications, leading to a diverse range of potential kinase inhibitors. For instance, various amine-containing heterocycles can be introduced at other positions on the pyrimidine ring to optimize the biological activity and selectivity of the final compound. nih.gov Pyrazolo[3,4-d]pyrimidines, for example, are another class of kinase inhibitors whose synthesis can potentially involve aniline derivatives, as they are isosteres of the adenine (B156593) ring of ATP and can effectively bind to the hinge region of kinase active sites. rsc.org

| Starting Material | Reactant | Resulting Scaffold | Biological Target Class |

|---|---|---|---|

| This compound | 2,4-Dichloropyrimidine derivative | 2,4-Diaminopyrimidine | Kinase Inhibitors (e.g., ALK) |

| This compound | 2-Chloro-5-nitropyridine | Aminopyridine | Potential CNS agents, kinase inhibitors |

Mechanistic Investigations of Derivatization Reactions

The primary derivatization reaction involving this compound in the synthesis of the aforementioned biologically active scaffolds is nucleophilic aromatic substitution (SNAr) . This class of reactions is fundamental in aromatic chemistry and is characterized by the attack of a nucleophile on an aromatic ring that is substituted with at least one electron-withdrawing group and a good leaving group.

In the context of synthesizing kinase inhibitors like Ceritinib, the aniline nitrogen of this compound serves as the nucleophile, and the chloro-substituted pyrimidine acts as the aromatic substrate. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway.

Addition of the Nucleophile: The reaction is initiated by the attack of the lone pair of electrons from the aniline nitrogen onto the carbon atom of the pyrimidine ring that bears a chlorine atom. This attack is regioselective, targeting the electron-deficient carbon atom. The presence of the electronegative nitrogen atoms within the pyrimidine ring, along with the chlorine substituent, makes this position susceptible to nucleophilic attack. This step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electronegative nitrogen atoms of the pyrimidine ring, which helps to stabilize it.

Based on the established mechanisms for the primary derivatization reactions of this compound, such as the nucleophilic aromatic substitution (SNAr) pathway described above, there is no significant evidence in the mainstream chemical literature to suggest the involvement of radical intermediates .

The SNAr mechanism is fundamentally an ionic process, involving the formation of a charged Meisenheimer complex and the subsequent heterolytic cleavage of the carbon-leaving group bond. This is in contrast to reactions that proceed via radical pathways, which involve the generation of species with unpaired electrons, typically initiated by light, heat, or a radical initiator.

Building Block in Complex Molecule Synthesis

In the field of advanced organic synthesis, this compound serves as a foundational component for constructing more elaborate molecular architectures. The reactivity of its primary amine group allows for a variety of chemical transformations, such as amide bond formation, diazotization, and participation in cross-coupling reactions, enabling its incorporation into diverse molecular scaffolds.

The primary application of this compound in medicinal chemistry is as a precursor in the multi-step synthesis of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). Its structure is often embedded within larger molecules designed to interact with biological targets.

A significant area of application for this compound is in the development of kinase inhibitors, a major class of targeted cancer therapy. Kinases are enzymes that play a crucial role in cell signaling, proliferation, and differentiation; their abnormal activity is linked to various cancers.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Research into novel treatments for non-small cell lung cancer (NSCLC) has identified the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase as a key therapeutic target. nih.govnih.govmdpi.com this compound is a key starting material for the synthesis of advanced intermediates used to create potent ALK inhibitors. For instance, it is used in the preparation of intermediates for a new generation of ALK inhibitors containing a sulfoxide structure. nih.gov These novel compounds have demonstrated excellent anti-proliferation activities against EML4-ALK positive cancer cell lines. nih.gov The synthesis of these complex inhibitors involves multiple steps where the aniline derivative is modified and coupled with other heterocyclic systems to build the final drug molecule.

Table 1: Application in Kinase Inhibitor Synthesis

| Therapeutic Target | Inhibitor Class | Role of this compound |

| Anaplastic Lymphoma Kinase (ALK) | Tyrosine Kinase Inhibitor | Precursor for key intermediates in the synthesis of novel ALK inhibitors for NSCLC. nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of structurally related compounds to determine how specific chemical features affect biological activity. While SAR studies on aniline-based kinase inhibitors are common, specific research detailing the inclusion of this compound within a systematic SAR or Structure-Utility Relationship (SUR) study is not extensively documented in publicly available literature. nih.govnih.govsoton.ac.ukacs.orgrsc.org Such studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of fluorine atoms into molecules is a common strategy in the agrochemical industry to enhance the efficacy and metabolic stability of pesticides. google.comgoogleapis.com However, a review of current patents and scientific literature does not indicate that this compound is a commonly used building block for the synthesis of commercial or developmental agrochemicals such as herbicides, insecticides, or fungicides.

In analytical chemistry, chiral derivatization reagents are used to convert a mixture of enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. While various chiral pyrrolidine-based molecules are employed for this purpose, there is no evidence in the scientific literature to suggest that this compound itself is used as a chiral derivatization reagent for the enantiomeric separation of other compounds.

Applications in Materials Science Research

The application of aniline derivatives in materials science, particularly in the development of organic electronics like Organic Light-Emitting Diodes (OLEDs) and fluorescent probes like carbon nanodots, is an active area of research. chemrxiv.orgresearchgate.netresearchgate.net These applications often leverage the unique electronic and photophysical properties of fluorinated aromatic amines. For example, the structurally similar compound 3-Fluoro-4-morpholinoaniline has been used to tune the emission wavelength of carbon nanodots. Despite these related applications, there is currently no specific research available that details the use of this compound in materials science for applications such as OLEDs or carbon nanodots.

An in-depth examination of the chemical compound this compound reveals its significant potential as a versatile building block in both materials science and computational chemistry. This article explores its applications in the synthesis of advanced organic materials, its potential photoluminescent characteristics, and its conceptual role in modern drug discovery pipelines.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of fluoroanilines often involves harsh reagents and multi-step processes that can be environmentally taxing. A key area for future research is the development of more sustainable and greener synthetic pathways to 3-Fluoro-4-(pyrrolidin-1-yl)aniline. One common route to similar compounds, such as 3-fluoro-4-morpholinoaniline, involves the nucleophilic aromatic substitution of a difluoronitrobenzene precursor followed by the reduction of the nitro group. researchgate.net Greener alternatives to the metal-based reduction of the nitro group, for instance using catalytic transfer hydrogenation with recyclable catalysts, could significantly improve the environmental footprint of the synthesis.

Moreover, exploring one-pot syntheses that minimize solvent use and purification steps would be a significant advancement. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of novel synthetic strategies. For example, the use of biocatalysis, employing enzymes to carry out specific transformations, could offer a highly selective and environmentally benign route to this compound and its derivatives. General methodologies for the green synthesis of pyrrole (B145914) and pyrrolidine (B122466) derivatives, such as those employing ultrasound or microwave assistance, could also be adapted. semanticscholar.orgmdpi.com

Exploration of Novel Catalytic Transformations

The functional groups present in this compound—a primary amine, a tertiary amine within the pyrrolidine ring, and an activated aromatic ring—make it an excellent substrate for a wide array of novel catalytic transformations. Future research could focus on leveraging these reactive sites to construct more complex molecules.

For instance, the primary amine is a handle for various coupling reactions, such as Buchwald-Hartwig amination or amide bond formation, to generate libraries of new compounds for biological screening. The pyrrolidine nitrogen could be a target for C-H activation studies, a cutting-edge field in organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. Furthermore, the electron-rich aniline (B41778) ring is amenable to electrophilic aromatic substitution, and developing regioselective catalytic methods for these transformations would be of great value.

In-depth Investigations of Structure-Activity and Structure-Uptake Relationships

While direct research on the biological activity of this compound is limited, studies on analogous compounds suggest its potential as a scaffold in medicinal chemistry. For example, derivatives of the structurally related 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netnih.govscbt.comtriazin-4-yloxy)aniline have been investigated as c-Met kinase inhibitors. nih.gov A crucial area of future research will be to synthesize a diverse library of derivatives of this compound and to systematically evaluate their structure-activity relationships (SAR) against various biological targets.

Key molecular features that could be systematically varied include the substitution pattern on the aniline ring and the pyrrolidine ring. Quantitative structure-activity relationship (QSAR) studies, similar to those performed on related kinase inhibitors, could be employed to build predictive models for biological activity. nih.gov These models help in understanding how different physicochemical properties, such as sterics, electronics, and hydrophobicity, contribute to the inhibitory activity.

Furthermore, an almost entirely unexplored area is the investigation of structure-uptake relationships. Understanding how the chemical structure of this compound and its derivatives influences their absorption, distribution, metabolism, and excretion (ADME) properties is critical for the development of any potential therapeutic agent.

Application in Novel Materials Development

The unique electronic and structural properties of this compound make it a promising building block for novel materials. The analogous compound, 3-fluoro-4-morpholinoaniline, has been used to create carbon nanodots with tunable emission wavelengths, suggesting that this compound could be similarly employed in the field of optoelectronics. ossila.com

Future research could explore the incorporation of this molecule into polymers to create materials with tailored electronic or photophysical properties. The fluorine atom can impart unique characteristics, such as increased thermal stability and altered electronic properties, to polymeric materials. The aniline nitrogen also provides a site for electropolymerization, opening the door to the creation of conductive polymers for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Advanced Computational Studies to Predict Reactivity and Interactions

Advanced computational chemistry offers powerful tools to predict the behavior of molecules and to guide experimental work. For this compound, density functional theory (DFT) calculations can be employed to understand its electronic structure, reactivity, and spectroscopic properties. Such studies have been insightful for similar structures like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. eurjchem.com

Q & A

Q. How to design a study to evaluate the catalytic activity of this compound in cross-coupling reactions?

- Methodology : Screen as a ligand in Pd-catalyzed C–C couplings (e.g., Heck, Suzuki). Use DoE (Design of Experiments) to optimize parameters: ligand/metal ratio (1:1–1:3), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. DMF). Analyze yields via GC-MS and turnover numbers (TONs) .

Key Methodological Considerations

- Synthetic Challenges : Fluorine’s electron-withdrawing effect may slow amination; mitigate by using microwave-assisted synthesis (120°C, 30 min) .

- Data Contradictions : Discrepancies in reported melting points may arise from polymorphic forms. Characterize via PXRD to identify crystalline phases .

- Theoretical Frameworks : Link reactivity studies to Hammett parameters (σₚ for –F substituent) or frontier molecular orbital theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.